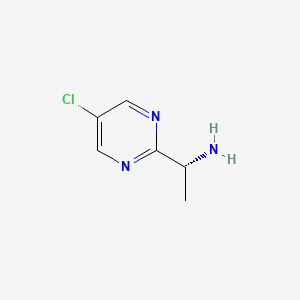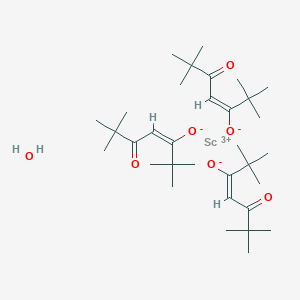
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is a coordination compound of scandium. It is often used in various scientific research applications due to its unique properties. The compound is known for its high purity and is typically used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
The synthesis of Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate involves the reaction of scandium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of scandium.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding metal-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including advanced ceramics and electronic components
Wirkmechanismus
The mechanism by which Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate exerts its effects involves the coordination of scandium with the ligands. This coordination alters the electronic properties of the scandium ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is unique due to its high purity and specific coordination environment. Similar compounds include:
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with yttrium instead of scandium.
Lanthanum(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with lanthanum.
Nickel(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound with nickel, but with different coordination properties. These compounds share similar ligands but differ in their central metal ions, leading to different reactivity and applications
Eigenschaften
Molekularformel |
C33H59O7Sc |
|---|---|
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
scandium(3+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/3C11H20O2.H2O.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;1H2;/q;;;;+3/p-3/b3*8-7+;; |
InChI-Schlüssel |
STAICWMCLISAER-YCLPLZAJSA-K |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.O.[Sc+3] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)

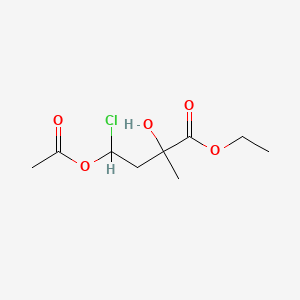
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
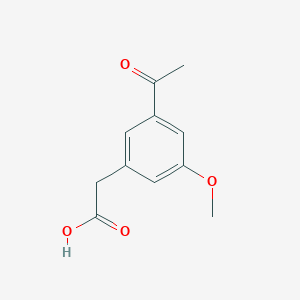

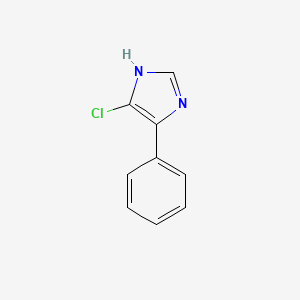
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
